molecular formula C20H16BCl2NO3 B1667273 AN0128 CAS No. 872044-70-7

AN0128

Cat. No.: B1667273
CAS No.: 872044-70-7
M. Wt: 400.1 g/mol
InChI Key: ZTLSOLUCMQEGEA-UHFFFAOYSA-N
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Description

AN0128 is a novel compound that contains a boron atom within a borinic acid complex. It has broad-spectrum activity against a wide variety of Gram-positive bacteria, including many that are known skin colonizers. Of particular importance is its activity against Propionibacterium acnes, which plays a causal role in acne vulgaris .

Preparation Methods

The synthesis of AN0128 involves the preparation of borinic acid picolinate esters. The synthetic route typically includes the reaction of boronic acids with picolinic acid derivatives under specific conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the esterification process . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

AN0128 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding boronic acids.

    Reduction: The compound can be reduced to form borinic acid derivatives.

    Substitution: this compound can undergo substitution reactions where the boron atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents.

Scientific Research Applications

AN0128 has several scientific research applications, including:

Mechanism of Action

AN0128 exerts its effects by inhibiting the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha, without affecting the normal immune response. This mechanism makes it a promising candidate for the treatment of inflammatory skin conditions. The molecular targets and pathways involved include the inhibition of cytokine release from human peripheral blood mononuclear cells .

Comparison with Similar Compounds

AN0128 is unique due to its boron-containing structure, which imparts both antibacterial and anti-inflammatory properties. Similar compounds include other borinic acid derivatives and boronic acids, such as:

Properties

AN0128 inhibits the release of pro-inflammatory cytokines, including TNF- alpha, without affecting the normal immune response.

CAS No.

872044-70-7

Molecular Formula

C20H16BCl2NO3

Molecular Weight

400.1 g/mol

IUPAC Name

bis(3-chloro-4-methylphenyl)boranyl 3-hydroxypyridine-2-carboxylate

InChI

InChI=1S/C20H16BCl2NO3/c1-12-5-7-14(10-16(12)22)21(15-8-6-13(2)17(23)11-15)27-20(26)19-18(25)4-3-9-24-19/h3-11,25H,1-2H3

InChI Key

ZTLSOLUCMQEGEA-UHFFFAOYSA-N

SMILES

B(C1=CC(=C(C=C1)C)Cl)(C2=CC(=C(C=C2)C)Cl)OC(=O)C3=C(C=CC=N3)O

Canonical SMILES

B(C1=CC(=C(C=C1)C)Cl)(C2=CC(=C(C=C2)C)Cl)OC(=O)C3=C(C=CC=N3)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)borane
AN-0128
AN0128

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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